molecular formula C13H15ClF3N3O B2533707 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide CAS No. 900641-70-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide

Cat. No.: B2533707
CAS No.: 900641-70-5
M. Wt: 321.73
InChI Key: JWDAIUNVDRCROM-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, a piperazine ring, and a chloro-substituted phenyl ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAIUNVDRCROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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